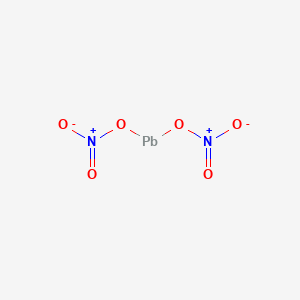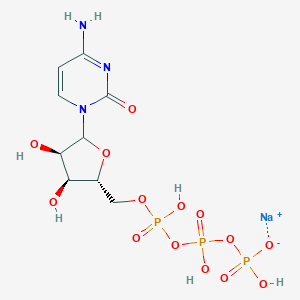
4-Nitroso-2-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroso-2-propan-2-ylphenol (NPIP) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been studied extensively for its unique properties, including its ability to act as an antioxidant and its potential as a therapeutic agent for various diseases. In
Wissenschaftliche Forschungsanwendungen
4-Nitroso-2-propan-2-ylphenol has shown potential in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals in the body. Additionally, 4-Nitroso-2-propan-2-ylphenol has been investigated for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-Nitroso-2-propan-2-ylphenol is complex and not fully understood. However, it is believed that 4-Nitroso-2-propan-2-ylphenol works by scavenging free radicals in the body, thereby reducing oxidative stress and inflammation. Additionally, 4-Nitroso-2-propan-2-ylphenol has been shown to inhibit the activity of certain enzymes involved in the progression of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Nitroso-2-propan-2-ylphenol has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. Additionally, 4-Nitroso-2-propan-2-ylphenol has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Nitroso-2-propan-2-ylphenol in lab experiments is its ability to scavenge free radicals, making it an ideal compound for studying oxidative stress and inflammation. Additionally, 4-Nitroso-2-propan-2-ylphenol has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of 4-Nitroso-2-propan-2-ylphenol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 4-Nitroso-2-propan-2-ylphenol. One area of interest is the potential use of 4-Nitroso-2-propan-2-ylphenol as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Nitroso-2-propan-2-ylphenol and its effects on the body. Finally, more studies are needed to explore the potential use of 4-Nitroso-2-propan-2-ylphenol in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-Nitroso-2-propan-2-ylphenol is a unique and interesting compound that has shown potential in various scientific research applications. Its ability to scavenge free radicals and reduce oxidative stress and inflammation make it an ideal compound for studying various diseases. Additionally, its potential use as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease makes it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4-Nitroso-2-propan-2-ylphenol involves the reaction of 4-nitrophenol with isopropanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of 4-Nitroso-2-propan-2-ylphenol. This method has been widely used in the laboratory to produce 4-Nitroso-2-propan-2-ylphenol in large quantities for research purposes.
Eigenschaften
IUPAC Name |
4-nitroso-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroso-2-propan-2-ylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)




![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)





